
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one, also known as IPPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. IPPP has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This results in a stimulant effect, which is responsible for the psychoactive properties of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other stimulant drugs such as amphetamines and cocaine. This compound increases the release of dopamine in the brain, leading to feelings of euphoria and increased energy. It also increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with caution and follow proper safety protocols when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for research involving 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one. One area of interest is the development of new drugs that target the dopamine transporter. This compound could serve as a starting point for the development of new drugs that have a higher affinity for the transporter and fewer side effects. Another area of interest is the use of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to determine the efficacy and safety of this compound for these applications.
Métodos De Síntesis
The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves the reaction of 4-isobutylsulfonyl-piperidine with 4-propoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4S/c1-4-15-26-19-8-5-18(6-9-19)7-10-21(23)22-13-11-20(12-14-22)27(24,25)16-17(2)3/h5-6,8-9,17,20H,4,7,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQQEVYEIVJMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

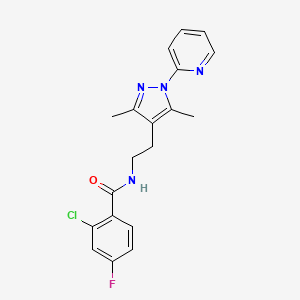
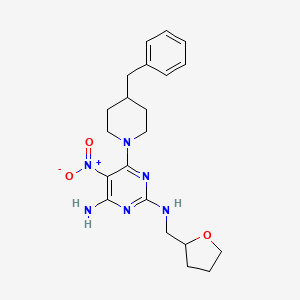
![N-(4-{2-[(4-ethoxyphenyl)carbonyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)acetamide](/img/structure/B2581279.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea](/img/structure/B2581280.png)
![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)



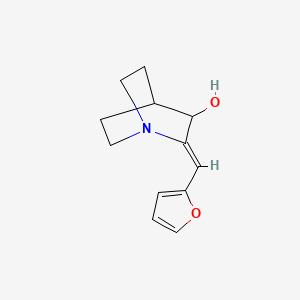
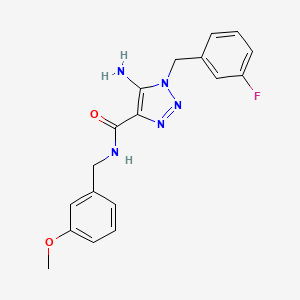
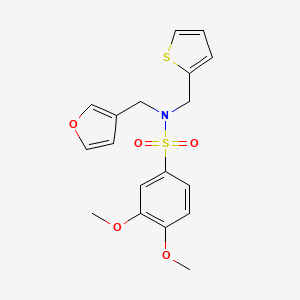

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2581299.png)